1-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)piperidine-4-carboxylic acid
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Overview
Description
1-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a benzofuran ring, and a piperidine carboxylic acid group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzodioxole and benzofuran intermediates. These intermediates are then coupled through a series of reactions, including condensation and cyclization, to form the final product. Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
1-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical biological pathways. The compound may exert its effects by modulating these targets, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Dimethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate: Another compound with a benzodioxole group, used in different synthetic applications
Uniqueness
1-({[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)piperidine-4-carboxylic acid stands out due to its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C24H21NO8 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-[2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H21NO8/c26-22(25-7-5-15(6-8-25)24(28)29)12-30-16-2-3-17-19(11-16)33-21(23(17)27)10-14-1-4-18-20(9-14)32-13-31-18/h1-4,9-11,15H,5-8,12-13H2,(H,28,29)/b21-10- |
InChI Key |
YXSFJCWNJYEKHZ-FBHDLOMBSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3 |
SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3 |
Origin of Product |
United States |
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